6-O-sulfo-D-glucosamine

概要

説明

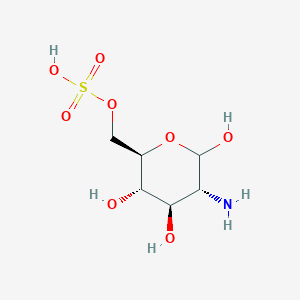

6-O-sulfo-D-glucosamine: is a monosaccharide sulfate formed by sulfating D-glucosamine at the O6 position. It is a derivative of glucosamine, which is an amino sugar and a prominent component of glycosaminoglycans such as heparan sulfate and heparin . This compound plays a crucial role in various biological processes due to its involvement in the structure and function of glycosaminoglycans.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-sulfo-D-glucosamine typically involves the enzymatic transfer of a sulfo group to the 6-OH position of glucosamine. This is achieved using heparan sulfate 6-O-sulfotransferase (6-OST), which catalyzes the transfer of the sulfo group from adenosine 3’-phospho-5’-adenylyl sulfate (PAPS) to the glucosamine . Chemoenzymatic synthesis is a widely adopted method to obtain this compound, allowing for precise control over the sulfation patterns .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant enzymes and engineered biosynthetic pathways. The process includes the expression of 6-OST in microbial systems, followed by purification and application in the sulfation of glucosamine . This method ensures high yield and purity of the compound, making it suitable for large-scale production.

化学反応の分析

Types of Reactions: 6-O-sulfo-D-glucosamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfo group to a hydroxyl group.

Substitution: The sulfo group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted glucosamine derivatives.

科学的研究の応用

Biochemical Applications

1.1 Neuraminidase Inhibition

6-O-sulfo-D-glucosamine has been identified as a potential mimic of N-acetylneuraminic acid (Neu5Ac), which is crucial for inhibiting neuraminidase enzymes. A study demonstrated that 6-sulfo-beta-D-GlcNAc exhibited substantial activity in neuraminidase inhibition assays, suggesting its potential use in developing antiviral agents targeting influenza viruses .

1.2 Heparan Sulfate Modulation

The 6-O-sulfation at glucosamine residues plays a critical role in the biological functions of heparan sulfate (HS). It has been shown to influence cellular signaling pathways, particularly those mediated by fibroblast growth factors (FGFs). The presence of 6-O-sulfo groups facilitates the binding of HS to FGF receptors, thereby regulating key developmental processes . This has implications for tissue engineering and regenerative medicine.

Antimicrobial Applications

2.1 Antibacterial Activity

Recent research has highlighted the antimicrobial properties of 6-sulfo-6-deoxy-D-glucosamine derivatives. These compounds have been synthesized and tested against various bacterial strains, showing effective inhibition of Glucosamine-6-phosphate synthase (GlcN6P synthase), a critical enzyme in bacterial cell wall biosynthesis. For instance, GlcN6S demonstrated complete growth inhibition of Escherichia coli at concentrations as low as 20 mg/mL . This positions GlcN6S as a promising candidate for developing new antibacterial agents.

2.2 Antifungal Properties

In addition to antibacterial effects, derivatives of this compound have shown antifungal activity against pathogens like Candida albicans. The compounds acted as substrate analogs inhibiting key enzymes involved in the UDP-GlcNAc pathway, which is essential for fungal cell wall synthesis .

Medicinal Chemistry Applications

3.1 Anti-inflammatory Effects

Research indicates that 6-O-sulfated glucosamines may possess anti-inflammatory properties by modulating immune responses. Studies have shown that these compounds can inhibit signaling pathways related to inflammation, particularly in macrophages stimulated by lipopolysaccharides . This suggests potential therapeutic applications in treating inflammatory diseases.

3.2 Chondroprotective Effects

Glucosamine derivatives have been investigated for their protective effects on cartilage health, particularly in osteoarthritis (OA). They are believed to enhance the production of hyaluronic acid and other glycosaminoglycans (GAGs) that are vital for joint lubrication and cartilage integrity . This positions them as potential supplements for joint health.

Synthesis and Derivatives

The synthesis of this compound and its derivatives can be achieved through various chemical methods, including enzymatic sulfation processes that allow for controlled placement of sulfo groups on glucosamine residues . These synthetic strategies are crucial for developing specific analogs with tailored biological activities.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Biochemical | Neuraminidase inhibition | Effective mimic of Neu5Ac; potential antiviral |

| Microbiology | Antibacterial and antifungal agents | Inhibits GlcN6P synthase; effective against pathogens |

| Medicinal Chemistry | Anti-inflammatory and chondroprotective effects | Modulates immune response; enhances GAG production |

| Synthesis | Controlled sulfation methods | Enables targeted functionalization of glucosamines |

作用機序

The mechanism of action of 6-O-sulfo-D-glucosamine involves its interaction with specific enzymes and proteins. The compound acts as a substrate for 6-O-sulfotransferase, which catalyzes the transfer of a sulfo group to the glucosamine residue. This sulfation is crucial for the biological activity of glycosaminoglycans, influencing their interaction with growth factors, cytokines, and other proteins . The molecular targets include heparan sulfate proteoglycans, which play a role in cell signaling and regulation .

類似化合物との比較

N-acetyl-D-glucosamine: A derivative of glucosamine with an acetyl group at the nitrogen position.

N-sulfo-D-glucosamine: A derivative with a sulfo group at the nitrogen position.

2-O-sulfo-D-glucosamine: A derivative with a sulfo group at the O2 position.

Uniqueness: 6-O-sulfo-D-glucosamine is unique due to its specific sulfation at the O6 position, which imparts distinct biological properties. This specific sulfation pattern is crucial for the biological activity of heparan sulfate and heparin, making it a valuable compound in both research and therapeutic applications .

生物活性

6-O-sulfo-D-glucosamine, a sulfated derivative of glucosamine, plays a significant role in various biological processes, particularly in the context of heparan sulfate (HS) biosynthesis and its associated physiological functions. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular pathways, and potential therapeutic applications.

1. Structure and Synthesis

This compound is characterized by the addition of a sulfo group at the 6-OH position of the glucosamine molecule. This modification is crucial for its biological activity, particularly in heparan sulfate chains, which are involved in numerous cellular interactions and signaling pathways.

1.1 Enzymatic Synthesis

The synthesis of this compound involves various sulfotransferases, specifically 6-O-sulfotransferases (6-OST), which catalyze the transfer of sulfate groups to the glucosamine residue. There are three isoforms of 6-OST in humans, each playing distinct roles in modifying heparan sulfate structures .

2. Biological Functions

The biological activity of this compound is multifaceted, influencing several key physiological processes:

2.1 Cell Signaling

6-O-sulfation is essential for fibroblast growth factor (FGF) signaling. It facilitates the formation of a ternary complex between FGF, heparan sulfate, and its receptor (FGFR), which is critical for initiating various signaling cascades that regulate cell proliferation and differentiation .

2.2 Anti-inflammatory Effects

Research indicates that heparin derivatives containing 6-O-sulfo groups exhibit anti-inflammatory properties by inhibiting the binding of selectins involved in leukocyte adhesion during inflammatory responses . This suggests potential therapeutic applications for conditions characterized by excessive inflammation.

2.3 Antimicrobial Activity

Recent studies have shown that derivatives of this compound possess antimicrobial properties against human pathogenic bacteria and fungi. These compounds target GlcN6P synthase, disrupting cell wall synthesis and leading to cell death .

3.1 Developmental Biology

Knockout studies in mice have demonstrated that the absence of 6-OST isoform 1 leads to severe developmental defects and embryonic lethality, highlighting its critical role in embryogenesis and tissue development .

3.2 Disease Associations

Dysfunction in 6-O-sulfation has been linked to various diseases, including rheumatoid arthritis and idiopathic hypogonadotropic hypogonadism. These associations underscore the importance of proper sulfation patterns for maintaining physiological balance .

4. Data Summary

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Cell Signaling | Facilitates FGF/HS/FGFR complex formation | Regulates cell growth and differentiation |

| Anti-inflammatory | Inhibits selectin binding | Potential treatment for inflammatory diseases |

| Antimicrobial | Targets GlcN6P synthase | Novel antimicrobial agents against pathogens |

| Developmental Role | Essential for embryonic development | Critical for normal growth and organogenesis |

| Disease Association | Linked to rheumatoid arthritis and hypogonadism | Insights into disease mechanisms |

5. Conclusion

The biological activity of this compound is integral to numerous physiological functions, particularly through its role in heparan sulfate biosynthesis and modification. Its involvement in cell signaling pathways, anti-inflammatory responses, and antimicrobial activity highlights its potential as a therapeutic target for various diseases. Further research into its mechanisms may provide deeper insights into its applications in medicine and biotechnology.

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO8S/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDHILKWIRSIHB-IVMDWMLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。